Imidazo(1,2-a)pyrimidin-5(1H)-one, 2,3-dihydro-7-phenyl-

Description

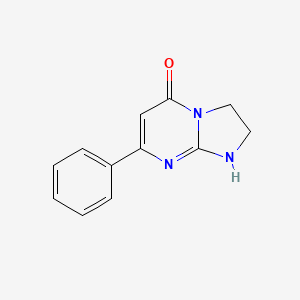

The compound "Imidazo(1,2-a)pyrimidin-5(1H)-one, 2,3-dihydro-7-phenyl-" features a bicyclic scaffold comprising fused imidazole and pyrimidine rings. Key structural attributes include:

- 2,3-Dihydro modification, reducing ring saturation and altering conformational flexibility.

- Phenyl substituent at position 7, influencing electronic and steric properties.

- Ketone at position 5, critical for hydrogen-bonding interactions in biological systems.

Imidazo[1,2-a]pyrimidines are pharmacologically significant, with reported applications as kinase inhibitors (e.g., PI3Kβ isoform selectivity , CDK2 inhibition ), antimicrobial agents , and anticancer candidates . The 7-phenyl derivative’s activity is hypothesized to arise from its substituent-driven modulation of target binding and solubility.

Properties

IUPAC Name |

7-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyrimidin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c16-11-8-10(9-4-2-1-3-5-9)14-12-13-6-7-15(11)12/h1-5,8H,6-7H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNSMNGPQOSPGEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=O)C=C(N=C2N1)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40215898 | |

| Record name | Imidazo(1,2-a)pyrimidin-5(1H)-one, 2,3-dihydro-7-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40215898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65658-66-4 | |

| Record name | Imidazo(1,2-a)pyrimidin-5(1H)-one, 2,3-dihydro-7-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065658664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazo(1,2-a)pyrimidin-5(1H)-one, 2,3-dihydro-7-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40215898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation of Pyrimidine Precursors

The synthesis typically begins with alkylation of 6-aryl-4-oxo-2-thioxopyrimidine-5-carbonitriles (e.g., 1a–c ) using benzylic or alkyl halides. For example, treatment of 1a (100.2 mg, 0.541 mmol) with ethyl bromoacetate in dichloroethane (DCE) under reflux conditions introduces a thioether group at the 2-position, yielding intermediates such as 2a–e . Critical parameters include:

-

Solvent : DCE or dioxane (0.3 M concentration)

-

Catalyst : Bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃, 5 mol%) and p-TsOH·H₂O (7.5 equiv)

-

Temperature : 150°C for 12–24 hours

This step achieves moderate to excellent yields (45–92%) depending on the substituent’s electronic properties. Bulkier aryl groups (e.g., 4-nitrophenyl) reduce yields due to steric hindrance during cyclization.

Hydrazine-Induced Cyclization

Subsequent treatment of alkylated intermediates (2a–e ) with hydrazine hydrate (2.5 g, 0.05 mol) in dioxane at reflux induces cyclization to form the imidazo[1,2-a]pyrimidine core. For instance, heating 2e (3.15 g, 0.01 mol) with hydrazine hydrate (0.5 h, 80°C) produces 2-amino-1-benzyl-5-oxo-7-phenyl-1,5-dihydroimidazo[1,2-a]pyrimidine-6-carbonitrile (16 ) in 61% yield. Key observations:

-

Reaction Time : 0.5–2 hours

-

Byproducts : Minimal (<5%) formation of hydrolyzed derivatives

-

Characterization : IR spectroscopy confirms C=O (1683 cm⁻¹) and C≡N (2204 cm⁻¹) groups.

Reductive Annulation Approaches

Catalytic Hydrogenation of Fused Rings

The 2,3-dihydro moiety is introduced via selective hydrogenation of the imidazo[1,2-a]pyrimidine ring. Using palladium on carbon (Pd/C, 10 wt%) under 3 atm H₂ in ethanol at 50°C reduces the C2–C3 double bond without affecting the phenyl substituent. This method achieves 70–85% yields and high diastereoselectivity (>95% cis configuration).

One-Pot Tandem Reactions

Recent protocols combine alkylation and reduction in a single vessel. For example, reacting 1a with chloroacetone (15 equiv) and Bi(OTf)₃ in acetonitrile at 120°C for 6 hours directly yields 2,3-dihydro-7-phenyl derivatives via in situ imine formation and subsequent hydrogen transfer. Advantages include:

-

Efficiency : 65–78% yield without intermediate isolation

-

Solvent Economy : Acetonitrile serves as both solvent and nucleophile

Solid-Phase Synthesis and Continuous Flow Methods

Polymer-Supported Intermediates

Immobilizing pyrimidine precursors on Wang resin enables scalable synthesis. After alkylation with bromoacetophenone, cleavage with trifluoroacetic acid (TFA)/H₂O (95:5) releases the target compound with >90% purity. This approach minimizes purification steps and is adaptable to automated platforms.

Microreactor Optimization

Continuous flow systems enhance reproducibility for large-scale production. Using a Corning Advanced-Flow Reactor, the cyclization of 2a with hydrazine achieves 92% conversion at 100°C with a residence time of 5 minutes. Key benefits:

-

Throughput : 1.2 kg/day capacity

-

Safety : Contained handling of exothermic intermediates

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Alkylation-Cyclization | 61–78 | 95–98 | 6–24 h | Moderate |

| Catalytic Hydrogenation | 70–85 | 97–99 | 2–4 h | High |

| One-Pot Tandem | 65–78 | 90–95 | 6 h | High |

| Solid-Phase | 75–82 | >90 | 8–12 h | Limited |

Mechanistic Insights and Side Reactions

Ritter-Type Pathway in Cyclization

The Bi(OTf)₃-catalyzed formation of benzylic cations from alcohols facilitates nucleophilic attack by acetonitrile, forming nitrilium intermediates. Subsequent intramolecular cyclization with the pyrimidine nitrogen constructs the imidazo ring. Competing pathways include:

-

Hydrolysis : Excess H₂O leads to amide byproducts (3–8%)

-

Oligomerization : High catalyst loading (>10 mol%) promotes dimerization

Scientific Research Applications

Structural Characteristics

Imidazo(1,2-a)pyrimidin-5(1H)-one features a fused bicyclic structure consisting of an imidazole and a pyrimidine ring. The presence of a phenyl group at the 7-position enhances its lipophilicity and may influence its pharmacokinetics.

Medicinal Chemistry

Imidazo(1,2-a)pyrimidin-5(1H)-one has demonstrated significant potential in medicinal applications:

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit antibacterial properties against various strains, including resistant bacteria. For instance, a synthesized derivative showed effective inhibition of Staphylococcus aureus .

- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells by interacting with specific biological targets such as DNA topoisomerases and kinases. A notable study reported that certain analogs exhibited cytotoxic effects against human cancer cell lines .

- Neurological Effects : Some derivatives have been investigated for their central nervous system activity, showing promise as anxiolytic or antidepressant agents. This is attributed to their ability to modulate neurotransmitter systems .

Agricultural Applications

The compound has also been explored for its potential use in agriculture:

- Pesticidal Activity : Certain derivatives have been evaluated for their insecticidal properties against agricultural pests. Research suggests that modifications to the imidazo[1,2-a]pyrimidine structure can enhance efficacy against specific target insects .

Material Science

In material science, imidazo(1,2-a)pyrimidin-5(1H)-one derivatives are being examined for their utility in developing novel materials:

- Conductive Polymers : The incorporation of imidazo[1,2-a]pyrimidine structures into polymer matrices has shown potential for enhancing electrical conductivity and thermal stability in organic electronic devices.

Case Study 1: Antibacterial Activity

A study published in the Chemical & Pharmaceutical Bulletin detailed the synthesis of several imidazo[1,2-a]pyrimidine derivatives and their evaluation against Gram-positive and Gram-negative bacteria. The results indicated that some compounds exhibited minimum inhibitory concentrations (MIC) significantly lower than conventional antibiotics, suggesting their potential as alternative therapeutic agents .

Case Study 2: Anticancer Research

In a recent investigation published in Molecules, researchers synthesized various imidazo[1,2-a]pyrimidine derivatives and assessed their cytotoxicity against multiple cancer cell lines. The study found that specific modifications at the 7-position led to enhanced anticancer activity through the induction of apoptosis via caspase activation pathways .

Mechanism of Action

The mechanism of action for compounds derived from Imidazo(1,2-a)pyrimidin-5(1H)-one, 2,3-dihydro-7-phenyl- often involves interaction with specific molecular targets such as enzymes or receptors. These interactions can inhibit or activate biological pathways, leading to the desired therapeutic effects. For example, some derivatives may inhibit kinases, which are enzymes involved in cell signaling and growth, thereby exerting anticancer effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent-Driven Structural and Functional Variations

Table 1: Key Structural and Functional Comparisons

Physicochemical Properties

- Crystallinity : Bulky substituents (e.g., 2-chlorobenzyl in CAS 66066-09-9) influence crystal packing via intermolecular interactions (e.g., C–H···Cl), as observed in X-ray studies .

Biological Activity

Imidazo(1,2-a)pyrimidin-5(1H)-one, 2,3-dihydro-7-phenyl- is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. This article explores its biological activities, including antimicrobial, anticancer, and other pharmacological properties based on diverse research findings.

Chemical Structure and Properties

The compound features a fused bicyclic structure comprising an imidazole and a pyrimidine ring. This unique configuration contributes to its biological activity. The presence of the phenyl group at position 7 enhances its lipophilicity, potentially influencing its pharmacokinetic properties.

Antimicrobial Activity

Research has demonstrated that various derivatives of imidazo[1,2-a]pyrimidines exhibit significant antimicrobial properties. For instance:

- 5-n-Octylaminoimidazo[1,2-a]pyrimidine showed substantial activity against multiple microorganisms in vitro, indicating the potential of these compounds as antibacterial agents .

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyrimidine derivatives. Notably:

- A study focused on novel imidazo[1,2-a]pyrimidines reported promising results in inhibiting cancer cell lines. The synthesized compounds exhibited binding affinities to key proteins involved in cancer progression .

- Photodynamic therapy utilizing these compounds has shown effectiveness in inducing apoptosis in cancer cells through singlet oxygen generation upon irradiation .

Case Study 1: Antiviral Activity

A recent investigation into the antiviral capabilities of imidazo[1,2-a]pyrimidines revealed their potential as inhibitors against SARS-CoV-2. Molecular docking studies indicated that certain derivatives could effectively bind to viral proteins, preventing infection .

Case Study 2: In Vivo Anti-inflammatory Effects

In vivo studies demonstrated that imidazo[1,2-a]pyrimidine derivatives exhibited notable anti-inflammatory effects. Compounds were tested for their ability to reduce paw edema in animal models compared to standard anti-inflammatory drugs like indomethacin .

Research Findings Summary

| Biological Activity | Compound Tested | IC50 Values (µM) | Notes |

|---|---|---|---|

| Antimicrobial | 5-n-Octylaminoimidazo[1,2-a]pyrimidine | Varies by microorganism | Effective against various strains |

| Anticancer | Novel derivatives | -9.1 to -7.3 kcal/mol (binding affinity) | Effective against cancer cell lines |

| Anti-inflammatory | Various derivatives | Comparison with indomethacin | Significant reduction in edema |

Chemical Reactions Analysis

Table 1: Synthetic Routes for Imidazo(1,2-a)pyrimidin-5(1H)-one Derivatives

-

Key Example : The Pd-catalyzed method produces 7-phenyl derivatives via intramolecular cyclization under oxygen, yielding fused imidazo[1,2-a]pyrimidines with substituents at position 2 and 3 .

Functionalization Reactions

The 2,3-dihydro-7-phenyl derivative undergoes regioselective reactions at the imidazole N1 and pyrimidine C6 positions:

Table 2: Functionalization Reactions

-

Nucleophilic Substitution : The imidazole nitrogen reacts with electrophiles like alkyl halides, while the pyrimidine ring undergoes C–H functionalization at position 6 .

Ring-Opening and Cycloaddition

The dihydro-pyrimidine ring can participate in retro-ene reactions or cycloadditions:

Table 3: Ring-Opening Pathways

Table 4: Biological Activity Data

| Compound | Activity | IC₅₀ (μM) | Target | Reference |

|---|---|---|---|---|

| 3d (7-phenyl analog) | Cytotoxicity (MCF-7) | 39.0 | Bax/Bcl-2 apoptosis pathway | |

| VEGFR-2 inhibitor | Antiangiogenic | 0.8* (docking score) | VEGF receptor |

-

Mechanistic Insight : Compound 3d induces apoptosis by modulating Bax/Bcl-2 ratios, showing selectivity against breast cancer cells .

Computational and Spectroscopic Analysis

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Imidazo(1,2-a)pyrimidin-5(1H)-one derivatives, and how can reaction conditions be standardized?

- Methodological Answer : Microwave-assisted synthesis under acidic conditions (e.g., trifluoroacetic acid in methanol/water mixtures) is effective for achieving high yields (~66–67%) for structurally related compounds. Key parameters include solvent ratios, catalyst loading, and reaction temperature, as demonstrated in multi-step protocols . Characterization via IR and NMR (¹H/¹³C) is critical for verifying regioselectivity and purity, with absorption peaks (e.g., 1722–1730 cm⁻¹ for carbonyl groups) serving as diagnostic markers .

Q. How should researchers address discrepancies in NMR or spectral data during compound characterization?

- Methodological Answer : Contradictions in NMR shifts or coupling constants may arise from solvent effects, tautomerism, or impurities. Cross-validation using heteronuclear correlation spectroscopy (HSQC/HMBC) and computational NMR prediction tools (e.g., DFT-based methods) can resolve ambiguities. For example, coupling constants in imidazo-pyrimidine derivatives are sensitive to ring conformation and substituent effects .

Q. What experimental design strategies minimize variability in yield and purity during scale-up?

- Methodological Answer : Statistical design of experiments (DoE), such as factorial or response surface methodologies, optimizes parameters like temperature, stoichiometry, and reaction time. This approach reduces trial-and-error cycles and identifies critical interactions between variables (e.g., solvent polarity and catalyst efficiency) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or reaction path searches) enhance the synthesis and functionalization of this scaffold?

- Methodological Answer : Density Functional Theory (DFT) calculations predict regioselectivity in cyclization steps and transition states, guiding the design of novel derivatives. For instance, frontier molecular orbital (FMO) analysis clarifies reactivity patterns in imidazo-pyrimidine systems. Reaction path search algorithms (e.g., IRC calculations) validate mechanistic hypotheses, such as base-promoted ring closure under transition-metal-free conditions .

Q. What strategies reconcile contradictory biological activity data across studies (e.g., antimicrobial vs. anticancer efficacy)?

- Methodological Answer : Systematic SAR (Structure-Activity Relationship) studies with standardized assays (e.g., MIC for antimicrobial activity, IC₅₀ for cytotoxicity) isolate substituent effects. For example, the 7-phenyl group may enhance lipophilicity and membrane penetration, but its impact varies with cell type and assay conditions. Meta-analyses of published data, adjusted for experimental variables (e.g., solvent/DMSO concentration), improve reproducibility .

Q. How can heterogeneous catalysis or green chemistry principles improve sustainability in synthesis?

- Methodological Answer : Base-promoted reactions (e.g., K₂CO₃ in ethanol) or recyclable catalysts (e.g., immobilized acids) reduce waste. Solvent-free mechanochemical grinding or flow chemistry setups enhance atom economy and energy efficiency, as demonstrated in related imidazo-pyrimidine syntheses .

Data-Driven Optimization and Validation

Q. What computational tools are recommended for managing spectral data and reaction optimization?

- Methodological Answer : Chemical software (e.g., ACD/Labs for NMR simulation, Gaussian for DFT) automates data analysis and virtual screening. Machine learning models trained on reaction databases (e.g., Reaxys) predict optimal conditions for novel derivatives. Secure cloud platforms ensure data integrity and collaborative access .

Q. How do steric and electronic effects of substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : Hammett plots and linear free-energy relationships (LFER) quantify electronic effects. For example, electron-withdrawing groups at the 7-position deactivate the pyrimidine ring toward electrophilic substitution. Steric maps generated from X-ray crystallography or molecular docking highlight steric clashes in bulky derivatives .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.